molecular formula C11H7NO4S B1373502 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1094385-70-2

2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-5-carboxylic acid

Cat. No. B1373502
CAS RN: 1094385-70-2
M. Wt: 249.24 g/mol
InChI Key: KLDNNIFPEQVRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-5-carboxylic acid, also known as 2-BDTCA, is a heterocyclic compound belonging to the class of thiazole carboxylic acids. It is a colorless solid that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. 2-BDTCA has been found to possess a variety of useful properties, including antioxidant, anti-inflammatory, and antifungal activities. Additionally, 2-BDTCA has been studied for its potential to inhibit the growth of certain types of cancer cells and to act as a neuroprotective agent.

Scientific Research Applications

Organic Synthesis

  • Synthesis of 1,2,3-Triazole-4-carboxylic Acid Derivatives : Pokhodylo et al. (2018) described the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives using 2-azido-1,3,4-thiadiazoles and 2-azido-1,3-thiazole, with reactions involving ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate under mild conditions (Pokhodylo, Shyyka, Savka, & Obushak, 2018).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-11(14)9-4-12-10(17-9)6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDNNIFPEQVRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC=C(S3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-5-carboxylic acid
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2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-5-carboxylic acid
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2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-5-carboxylic acid

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